Scandium(3+);triacetate;hydrate

Übersicht

Beschreibung

Scandium(3+);triacetate;hydrate, also known as scandium(III) acetate hydrate, is a chemical compound with the formula Sc(CH₃COO)₃·xH₂O. It is a colorless, water-soluble solid that exists in both anhydrous and hydrated forms. This compound is used in various scientific and industrial applications due to its unique properties .

Vorbereitungsmethoden

Scandium(3+);triacetate;hydrate can be synthesized through several methods:

Reaction with Acetic Acid: Scandium hydroxide or scandium oxide reacts with acetic acid to form scandium(III) acetate hydrate.

Industrial Production: Industrially, scandium(III) acetate hydrate is produced by reacting scandium-containing ores with acetic acid, followed by purification and crystallization processes.

Analyse Chemischer Reaktionen

Scandium(3+);triacetate;hydrate undergoes various chemical reactions:

Oxidation: It decomposes into scandium oxide at high temperatures.

Hydrolysis: In aqueous solutions, scandium(III) acetate hydrate can hydrolyze to form scandium hydroxide and acetic acid.

Complex Formation: It can form complexes with other ligands, such as forming a dimeric hydrolysis complex in acidic solutions.

Wissenschaftliche Forschungsanwendungen

Properties and Mechanism of Action

The compound exhibits unique properties such as the ability to form stable complexes in aqueous solutions. Scandium(III) ions can coordinate with water molecules and various ligands, leading to the formation of hydrated complexes. This interaction is crucial for its biological and chemical activity, particularly in modulating functions of molecular targets like ribosomes.

Catalysis

Scandium(3+); triacetate; hydrate is widely used as a catalyst in organic synthesis reactions. Its ability to facilitate various chemical transformations makes it valuable in both academic research and industrial applications.

Material Science

The compound serves as a precursor for producing scandium oxide (Sc₂O₃), which is utilized in advanced materials such as phosphors, ceramics, and solid oxide fuel cells. The unique properties of scandium oxide contribute to improved performance in these applications .

Biological Applications

Research has indicated that scandium(III) ions can influence biological systems by interacting with biomolecules. Studies have shown potential applications in drug delivery systems where scandium complexes can enhance the solubility and stability of pharmaceutical compounds .

Separation and Recovery Techniques

Scandium(3+); triacetate; hydrate plays a role in the separation and recovery of scandium from various sources, including sulfate solutions. Advanced techniques such as solvent extraction have been developed to efficiently recover scandium using this compound as part of the extraction process .

Case Study 1: Catalytic Activity

In a study focusing on organic synthesis, scandium(III) acetate hydrate was employed as a catalyst for the synthesis of complex organic molecules. The results demonstrated higher yields and selectivity compared to traditional catalysts, showcasing its effectiveness in facilitating chemical reactions.

Case Study 2: Material Development

Research conducted on the use of scandium oxide derived from scandium(3+); triacetate; hydrate highlighted its application in enhancing the performance of solid oxide fuel cells. The incorporation of scandium oxide improved ionic conductivity, leading to more efficient energy conversion processes .

Wirkmechanismus

The mechanism of action of scandium(3+);triacetate;hydrate involves its ability to form stable complexes with various ligands. In aqueous solutions, scandium(III) ions can coordinate with water molecules and other ligands, leading to the formation of hydrated complexes. These complexes can interact with molecular targets, such as ribosomes, potentially modulating their function .

Vergleich Mit ähnlichen Verbindungen

Scandium(3+);triacetate;hydrate can be compared with other similar compounds:

Scandium(III) Nitrate: Similar to scandium(III) acetate hydrate, scandium(III) nitrate is used in the preparation of scandium-containing materials but has different solubility and reactivity properties.

Scandium(III) Chloride: This compound is also used in various industrial applications and has different chemical properties compared to scandium(III) acetate hydrate.

Scandium(III) Sulfate: Another similar compound with distinct properties and applications in different fields.

This compound stands out due to its unique ability to form stable complexes and its solubility in water, making it versatile for various applications.

Biologische Aktivität

Scandium(III) acetate hydrate, with the chemical formula , is a compound of increasing interest in biological and medicinal chemistry due to its unique properties and potential applications. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.

- Molecular Weight : 222.09 g/mol

- CAS Number : 304675-64-7

- Purity : ≥ 98.0% (by titrimetric analysis)

- Appearance : White crystalline solid

- Solubility : Soluble in water, hygroscopic

1. Catalytic Activity

Scandium(III) acetate hydrate has been studied for its catalytic properties in organic synthesis. It acts as a Lewis acid catalyst, facilitating various reactions such as:

- Aldol Reactions : Scandium(III) acetate has shown effectiveness in promoting aldol reactions, leading to high yields of desired products with excellent diastereoselectivity .

2. Radiopharmaceutical Applications

Recent studies have explored the use of scandium isotopes in medical imaging. For instance, the radiolabeled compound has been investigated for its potential as an in vivo generator for positron emission tomography (PET). The compound's ability to form stable complexes with DOTA ligands enhances its biodistribution and imaging capabilities .

Case Study 1: Catalytic Efficiency in Organic Synthesis

A study published in the American Journal of Organic Chemistry demonstrated that scandium(III) acetate hydrate significantly improved the efficiency of certain organic reactions. The researchers reported a reaction involving the formation of chiral centers where scandium acted as a catalyst, yielding products with high enantiomeric excess (ee) .

Case Study 2: Biodistribution Studies for PET Imaging

In biodistribution studies involving , researchers found that the complex formed with DOTA exhibited favorable pharmacokinetics. The study highlighted how the compound's solubility and stability in physiological conditions contributed to its potential use in clinical imaging applications .

Table 1: Comparison of Scandium(III) Acetate Hydrate with Other Scandium Compounds

| Compound | Molecular Weight (g/mol) | Purity (%) | Solubility | Applications |

|---|---|---|---|---|

| Scandium(III) Acetate Hydrate | 222.09 | ≥98.0 | Water soluble | Catalysis, Radiopharmaceuticals |

| Scandium(III) Chloride | 158.36 | ≥99.0 | Water soluble | Catalyst in organic synthesis |

| Scandium(III) Nitrate | 241.03 | ≥99.0 | Water soluble | Precursor for other compounds |

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Catalytic Activity | Effective Lewis acid catalyst for organic reactions |

| Radiopharmaceutical Applications | Potential use in PET imaging with stable DOTA complexes |

| Enzyme Mimetic Properties | Exhibits enzyme-like behavior in certain biochemical reactions |

Eigenschaften

IUPAC Name |

scandium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUFOVXMMKWBAE-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

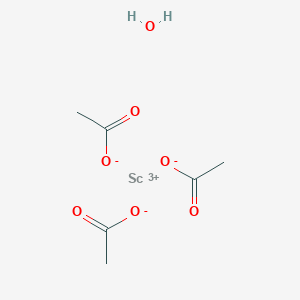

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sc+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Sc | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703066 | |

| Record name | Scandium acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207671-51-0 | |

| Record name | Scandium acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.